(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid
Overview
Description
(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid is a chemical compound with the molecular formula C16H10FNO4 and a molecular weight of 299.26 g/mol This compound is known for its unique structure, which includes a phthalimide moiety and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid typically involves the reaction of phthalic anhydride with 4-fluorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Phthalamic acid derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the fluorophenyl group.
4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the phthalimide moiety.
N-Phenylphthalimide: Similar structure but with a phenyl group instead of a fluorophenyl group.
Uniqueness: (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid is unique due to the combination of the phthalimide and fluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c17-10-7-5-9(6-8-10)13(16(21)22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-8,13H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCVCORTWFCIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C3=CC=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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